molecular formula C14H22N2O B2497451 Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine CAS No. 1564161-88-1

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine

Cat. No.: B2497451
CAS No.: 1564161-88-1
M. Wt: 234.343
InChI Key: XGQBTDGYSKZANN-UHFFFAOYSA-N
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Description

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine is an organic compound that belongs to the class of amines. It is characterized by a tert-butyl group attached to a butenyl chain, which is further connected to a methoxypyridinyl moiety.

Preparation Methods

The synthesis of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves several steps. One common synthetic route includes the reaction of tert-butylamine with a suitable precursor of the methoxypyridinyl butenyl chain. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of the double bond in the butenyl chain.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridinyl moiety, where nucleophiles such as halides or amines replace the methoxy group. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). .

Scientific Research Applications

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine can be compared with similar compounds such as:

Properties

IUPAC Name

(E)-N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(2,3)16-8-6-5-7-12-9-13(17-4)11-15-10-12/h5,7,9-11,16H,6,8H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQBTDGYSKZANN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC=CC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC/C=C/C1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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